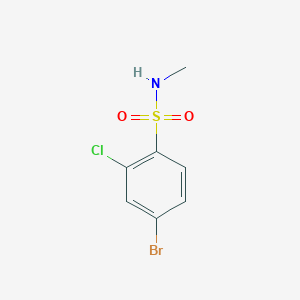

4-bromo-2-chloro-N-methylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-2-chloro-N-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H7BrClNO2S. This compound is characterized by the presence of bromine, chlorine, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-methylbenzene-1-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-chlorotoluene.

Sulfonation: The toluene derivative undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

Amination: The sulfonyl chloride intermediate is then reacted with methylamine to form the sulfonamide.

The reaction conditions generally involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems.

Reactor Vessels: Reactions are carried out in reactor vessels with precise control over temperature, pressure, and mixing.

Purification: The final product is purified using techniques such as crystallization, filtration, and distillation to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-2-chloro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Sulfonic acids or sulfonyl chlorides.

Reduction Products: Amines or other reduced forms of the sulfonamide group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antibacterial Activity

- Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate biosynthesis. Research indicates that derivatives of 4-bromo-2-chloro-N-methylbenzene-1-sulfonamide may exhibit similar antibacterial activities against various strains of bacteria .

-

Anticancer Potential

- Recent studies have highlighted the potential of sulfonamides as inhibitors of carbonic anhydrases, which play a significant role in tumor growth and metastasis. Specific derivatives have shown promising results in inhibiting cancer cell proliferation, particularly in triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM .

-

Enzyme Inhibition

- The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various cancers. In vitro studies have demonstrated significant selectivity for CA IX over CA II, with IC50 values indicating strong potential for therapeutic applications against tumors .

Case Study 1: Anticancer Activity

A study conducted by Nemr et al. synthesized several derivatives of sulfonamides, including those related to this compound. The results indicated that compounds exhibited significant inhibitory effects on breast cancer cell lines, with some derivatives inducing apoptosis at concentrations significantly lower than those required for normal cells .

Case Study 2: Antibacterial Efficacy

In another investigation, derivatives of the compound were assessed for their antibacterial properties against Staphylococcus aureus and Klebsiella pneumoniae. The compounds showed promising results with inhibition rates exceeding 80% at concentrations around 50 μg/mL, indicating their potential as effective antibacterial agents .

Mecanismo De Acción

The mechanism of action of 4-bromo-2-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

4-bromo-2-chlorotoluene: Lacks the sulfonamide group but shares the bromine and chlorine substitutions.

N-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the halogen substitutions.

4-bromo-N-methylbenzenesulfonamide: Similar structure but with only bromine substitution.

Uniqueness

4-bromo-2-chloro-N-methylbenzene-1-sulfonamide is unique due to the combination of bromine, chlorine, and sulfonamide groups on the benzene ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other related compounds.

Actividad Biológica

4-Bromo-2-chloro-N-methylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of bromine, chlorine, and a sulfonamide group on a benzene ring. Its molecular formula is C7H7BrClNO2S, and it has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves:

- Starting Material : 4-bromo-2-chlorotoluene.

- Sulfonation : Using chlorosulfonic acid to introduce the sulfonyl chloride group.

- Amination : Reacting the sulfonyl chloride with methylamine to form the sulfonamide.

This compound exhibits unique reactivity due to the combination of halogen substituents and the sulfonamide group, which can participate in various chemical reactions including substitution, oxidation, and reduction.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds, potentially inhibiting enzyme activity or receptor interactions. The presence of bromine and chlorine may enhance the compound's reactivity and binding affinity.

Case Studies

Several studies have evaluated the biological activities of related compounds:

- Antiparasitic Activity : Compounds with similar structures have been explored as CYP51 inhibitors, which are critical in the sterol biosynthesis pathway in Trypanosoma species. For instance, certain analogues showed promising results in inhibiting CYP51 activity in vitro .

- Anticancer Potential : Research into structurally similar sulfonamides has indicated potential anticancer properties by disrupting metabolic pathways essential for cancer cell proliferation .

- Antiviral Properties : Some derivatives have exhibited antiviral activity by interfering with viral replication mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR of sulfonamides is crucial for optimizing their biological activity. The presence of halogen substituents like bromine and chlorine can significantly influence the pharmacokinetic properties and overall efficacy of these compounds.

| Structural Feature | Effect on Activity |

|---|---|

| Sulfonamide group | Essential for antibacterial action |

| Bromine substitution | Enhances lipophilicity and potential binding affinity |

| Chlorine substitution | Modifies reactivity and selectivity towards targets |

Propiedades

IUPAC Name |

4-bromo-2-chloro-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTYRROSFYZALC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.